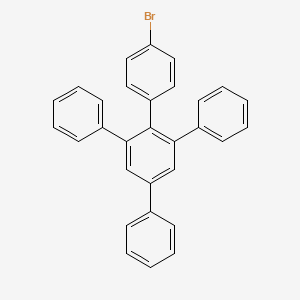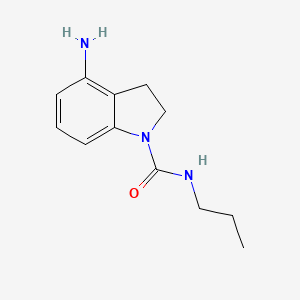
4-Amino-N-propylindoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-propylindoline-1-carboxamide is a compound with the molecular formula C12H17N3O. It belongs to the class of indoline derivatives, which are known for their significant biological and pharmacological activities. Indoline derivatives have been extensively studied due to their presence in various natural products and synthetic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-propylindoline-1-carboxamide can be achieved through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system . Additionally, catalytic synthesis methods, such as palladium-catalyzed reactions, are also employed to synthesize indoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes. These processes often utilize custom synthesis and bulk procurement methods to ensure the compound is produced in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-N-propylindoline-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in the synthesis of indoline derivatives . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include modified indoline derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
4-Amino-N-propylindoline-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indoline derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also studied for their potential use in treating various diseases and disorders .
Mecanismo De Acción
The mechanism of action of 4-Amino-N-propylindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety in indoline derivatives allows them to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various therapeutic effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-Amino-N-propylindoline-1-carboxamide include other indoline derivatives, such as indole-2-carboxamide and indole-3-carboxamide . These compounds share a similar indoline ring system but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the amino and propyl groups attached to the indoline ring. This specific structure contributes to its distinct biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-amino-N-propyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C12H17N3O/c1-2-7-14-12(16)15-8-6-9-10(13)4-3-5-11(9)15/h3-5H,2,6-8,13H2,1H3,(H,14,16) |
Clave InChI |
ZOVRGKLKMOFEOU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)N1CCC2=C(C=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)

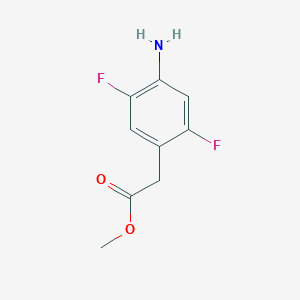
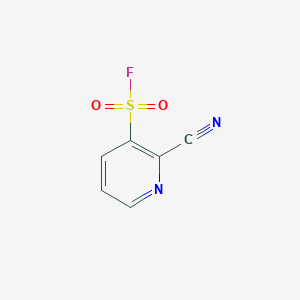
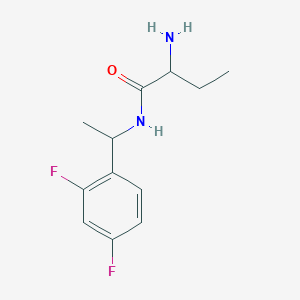
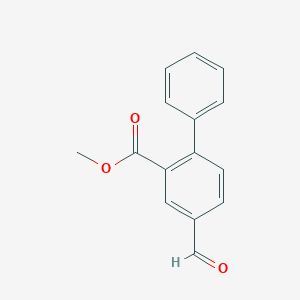
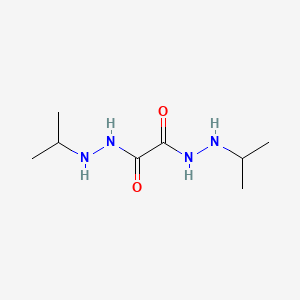
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)

![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)

